Allyl 5-(3-fluorophenyl)-2-(isobutylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
Description
The compound Allyl 5-(3-fluorophenyl)-2-(isobutylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a tetracyclic heterocyclic molecule featuring a pyrido[2,3-d]pyrimidine core. This scaffold is substituted with a 3-fluorophenyl group at position 5, an isobutylthio moiety at position 2, a methyl group at position 7, and an allyl carboxylate ester at position 6.
Properties
IUPAC Name |
prop-2-enyl 5-(3-fluorophenyl)-7-methyl-2-(2-methylpropylsulfanyl)-4-oxo-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O3S/c1-5-9-29-21(28)16-13(4)24-19-18(17(16)14-7-6-8-15(23)10-14)20(27)26-22(25-19)30-11-12(2)3/h5-8,10,12,17H,1,9,11H2,2-4H3,(H2,24,25,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQNGHFHSGICFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)N=C(NC2=O)SCC(C)C)C3=CC(=CC=C3)F)C(=O)OCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Allyl 5-(3-fluorophenyl)-2-(isobutylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure
The compound's structure can be represented as follows:
The biological activity of this compound can be attributed to its interaction with various biological targets, particularly in cancer therapy. It is hypothesized that the tetrahydropyrido[2,3-d]pyrimidine core interacts with kinases involved in cell proliferation and survival pathways.
Biological Activity Overview
- Antitumor Activity : The compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies indicate that it exhibits significant inhibitory activity against several human cancer cell lines.
- Kinase Inhibition : Similar compounds in the pyridopyrimidine family have shown multikinase inhibitory properties. For instance, related structures have demonstrated potent inhibition against CDK4/CYCLIN D1 and ARK5 kinases .
Table 1: Summary of Biological Activities
| Activity Type | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Antitumor Activity | NCI-H1975 | >50 | |
| Antitumor Activity | A549 | >50 | |
| Kinase Inhibition | Various | 13 | |
| Cytotoxicity | K562 | 30-100 |
Case Studies
- EGFR Kinase Inhibition : A study focused on pyrido[2,3-d]pyrimidines found that while some compounds showed low activity against NCI-H1975 and A549 cells, others demonstrated promising IC50 values in the low micromolar range. This suggests potential for further development as targeted therapies .
- Multikinase Profiling : Another investigation into related compounds revealed a structure-activity relationship (SAR) that highlighted the importance of specific substituents on the pyridopyrimidine ring for enhancing activity against various kinases. This finding underscores the potential of structural modifications in improving efficacy .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily recognized for its potential applications in drug development . Its structure suggests it may interact with biological targets involved in various diseases.
Anticancer Activity
Preliminary studies indicate that derivatives of pyrimidine compounds exhibit anticancer properties. The tetrahydropyrido-pyrimidine framework of this compound may enhance its efficacy against certain cancer types by inhibiting specific pathways involved in tumor growth and proliferation. Research into similar compounds has shown promising results in cell line studies and animal models, warranting further investigation into this compound's specific mechanisms of action.
Antimicrobial Properties
Pyrimidine derivatives are known for their antimicrobial activity. The presence of the isobutylthio group may contribute to enhanced interaction with microbial enzymes or receptors, potentially leading to effective treatments against bacterial and fungal infections. Case studies involving related compounds have demonstrated significant antimicrobial effects, suggesting that this compound could serve as a lead structure for new antibiotics.
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing drug candidates. The unique features of Allyl 5-(3-fluorophenyl)-2-(isobutylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate allow for extensive SAR studies:
| Structural Feature | Potential Impact |
|---|---|
| Tetrahydropyrido Framework | Enhances binding affinity to biological targets |
| Fluorophenyl Group | Increases lipophilicity and membrane permeability |
| Isobutylthio Substituent | May improve metabolic stability |
These features can be systematically modified to evaluate their effects on biological activity and pharmacokinetics.
Synthesis and Chemical Properties
The synthesis of this compound involves several steps typical for constructing complex heterocycles. While specific synthetic routes are not fully detailed in available literature, general methods include:
- Formation of the pyrimidine ring through cyclization reactions.
- Introduction of functional groups such as allyl and isobutylthio via nucleophilic substitution or coupling reactions.
Computational techniques such as molecular dynamics simulations can provide insights into the conformational landscape of this compound. Such modeling can help predict how the molecule interacts with various biological targets, aiding in the rational design of more potent derivatives.
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrido[2,3-d]Pyrimidine Derivatives
*Calculated based on molecular formula.
Key Observations :
- Core Modifications : The pyrido[2,3-d]pyrimidine core in the target compound differs from the pyrimido-thiazine system in , which likely alters conformational flexibility and hydrogen-bonding patterns .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The isobutylthio group (logP ~3.5 estimated) increases lipophilicity compared to the unsubstituted derivative in (logP ~2.1), enhancing membrane permeability but possibly reducing aqueous solubility .
- Metabolic Stability : The allyl ester moiety may confer susceptibility to esterase-mediated hydrolysis, a trait shared with analogs in .
Bioactivity and Target Interactions
- Kinase Inhibition: Pyrido[2,3-d]pyrimidines are known to inhibit kinases like EGFR and VEGFR. The fluorine atom in the target compound could enhance binding affinity compared to the chlorine in , as seen in similar fluorinated kinase inhibitors .
- Anticancer Activity: Compounds with thioether substituents (e.g., ) often exhibit improved cytotoxicity over non-sulfur analogs (e.g., ), likely due to enhanced target engagement or redox modulation .
Q & A
Q. How can degradation pathways be analyzed under stressed conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to heat (40–60°C), light (UV), or acidic/basic conditions.
- Analytical Tools : Track degradation products via LC-MS and assign structures using fragmentation libraries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
